molecular formula C15H11NO4 B8354881 alpha-(4-Nitrophenyl)-2-benzofuranmethanol CAS No. 3611-66-3

alpha-(4-Nitrophenyl)-2-benzofuranmethanol

Cat. No. B8354881
M. Wt: 269.25 g/mol
InChI Key: VPVXOXQYVCWECX-UHFFFAOYSA-N
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Patent
US03975537

Procedure details

Sodium borohydride (7.4 g., 0.2 mol.) is added portionwise to a rapidly stirred solution of 26.7 g. (0.1 mol.) of 2-(4'-nitrobenzoyl)benzofuran in methanol. The reaction mixture stirred at 25° for one hour then quenched by addition of water. The aqueous slurry is extracted with chloroform, the extracts are dried (MgSO4) and the solvent is removed in vacuo to give 2-(α-hydroxy-4'-nitrobenzyl)benzofuran which is immediately converted to the corresponding α-chloride by reaction with 14.3 g. (0.12 mol.) of thionyl chloride.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:22]=[CH:21][C:9]([C:10]([C:12]2[O:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[CH:16]=2)=[O:11])=[CH:8][CH:7]=1)([O-:5])=[O:4]>CO>[OH:11][CH:10]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1)[C:9]1[CH:21]=[CH:22][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)C=2OC3=C(C2)C=CC=C3)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred at 25° for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous slurry is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C1=CC=C(C=C1)[N+](=O)[O-])C=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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